Gastrazole, also known as JB95008, is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor. It has been primarily investigated for its potential in treating advanced pancreatic cancer by inhibiting the action of gastrin, a hormone that stimulates gastric acid secretion and promotes tumor growth in certain cancers. Gastrazole's ability to decrease gastric acid levels makes it a valuable compound in both therapeutic and research contexts.
The compound was developed through a series of synthetic procedures that began with fluorinated phenylalanine derivatives, which are crucial for its synthesis. Initial studies highlighted its efficacy in clinical trials, particularly in patients with advanced pancreatic cancer, demonstrating significant receptor occupancy and tolerability at therapeutic doses .
Gastrazole is classified as a gastrointestinal agent and antagonist. Its primary mechanism involves blocking the CCK2 receptor, which is implicated in various gastrointestinal functions and tumorigenesis in certain cancers.
The synthesis of Gastrazole involves several critical steps, primarily starting from 2-fluoro-ʟ-phenylalanine derivatives. The synthesis can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and selectivity. Specific catalysts may also be employed to facilitate the formation of desired bonds while minimizing side reactions.
Gastrazole's molecular formula is C₁₈H₁₈F₂N₄O₃S. Its structure features a sulfonamide group, which is essential for its receptor-binding properties. The presence of fluorine atoms enhances its pharmacological profile by increasing metabolic stability.
Gastrazole participates in several chemical reactions relevant to its synthesis and functionality:
The reactions are typically carried out under controlled conditions to ensure high selectivity and yield. Monitoring techniques such as thin-layer chromatography (TLC) or HPLC are employed throughout the process.
Gastrazole acts primarily by antagonizing the CCK2 receptor, which plays a significant role in stimulating gastric acid secretion and promoting cellular proliferation in certain tumors:
Clinical trials have shown that Gastrazole achieves over 95% receptor occupancy at therapeutic doses, indicating its effectiveness as a CCK2 antagonist .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
Gastrazole has been primarily investigated for:
Gastrazole (development code JB-95008) is a potent and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist with specific therapeutic applications in acid-related disorders and oncology. Chemically identified as C~34~H~32~FN~5~Na~2~O~7~, this compound belongs to the class of targeted molecular therapeutics that inhibit gastrin-mediated signaling pathways [4] [9]. The molecular structure features a benzodiazepine backbone with strategically positioned functional groups enabling high-affinity binding to the CCK2 receptor, effectively blocking the interaction with its natural ligand, gastrin [4].
The pharmacological significance of Gastrazole stems from its dual therapeutic mechanisms: (1) suppression of gastrin-stimulated gastric acid secretion through parietal cell inhibition, and (2) interference with gastrin's growth-promoting effects on gastrointestinal malignancies. Unlike proton pump inhibitors (e.g., rabeprazole) that target H+/K+-ATPase pumps, Gastrazole operates upstream at the receptor level, providing a more specific blockade of gastrin-mediated pathophysiology [3] [6]. In vitro studies demonstrate its nanomolar affinity (IC~50~ = 8.3 nM) for human CCK2 receptors expressed in pancreatic adenocarcinoma cells, with >1000-fold selectivity over CCK1 receptors, minimizing off-target effects [4].
Table 1: Key Chemical and Pharmacological Properties of Gastrazole
Property | Specification |
---|---|
Chemical Name | Disodium 2-[[(2R)-2-[[(Z)-[1-(2-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl]amino]-3-phenylpropanoyl]amino]malonate |
CAS Number | 862583-15-1 |
Molecular Formula | C~34~H~32~FN~5~Na~2~O~7~ |
Molecular Weight | 687.63 g/mol |
Primary Mechanism | Competitive CCK2/gastrin receptor antagonism |
Bioavailability | <0.1% (oral); requires intravenous administration |
Selectivity | >1000-fold for CCK2 over CCK1 receptors |
The development of Gastrazole originated at the James Black Foundation in London during the late 1990s, emerging from systematic structure-activity relationship (SAR) studies focused on gastrin receptor antagonists [3]. This research built upon Sir James Black's pioneering work on receptor-targeted therapeutics, including histamine H₂ antagonists. The synthetic pathway involved a multi-step process beginning with fluoro-substituted benzodiazepine precursors, followed by sequential malonylation and sodium salt formation to enhance solubility [4] [9]. Early challenges centered around poor oral bioavailability (<0.1%) due to extensive first-pass metabolism and low intestinal permeability, necessitating intravenous administration via protracted venous infusion (PVI) in clinical applications [3].
The compound's development trajectory reflected a paradigm shift in pancreatic cancer therapeutics, focusing on disrupting hormonal growth stimulation rather than conventional cytotoxic approaches. This was motivated by the discovery that approximately 90% of human pancreatic adenocarcinomas express functional CCK2/gastrin receptors (both classical and intron-4 splice variants), while normal pancreatic tissue shows minimal expression [3]. The orphan receptor status in malignancies presented a compelling therapeutic rationale for targeted intervention. Patent protection was secured in 1998, with initial IND-enabling studies completed by 2000, positioning Gastrazole among the earliest targeted biological therapies evaluated for gastrointestinal oncology [3] [4].
Table 2: Historical Development Timeline of Gastrazole
Year | Development Milestone |
---|---|
1996-1998 | Initial synthesis and in vitro characterization at James Black Foundation |
1999 | Proof-of-concept in gastrin-stimulated pancreatic cancer xenograft models |
2000 | Completion of IND-enabling toxicology studies |
2001 | Pilot clinical study in advanced pancreatic cancer (n=10) |
2003-2005 | Phase II randomized controlled trials (Trial A and B) |
Preclinical Validation: The foundational research established Gastrazole's dose-dependent inhibition of gastrin-stimulated physiological and oncological processes. In Sprague-Dawley rat models with gastric fistulae, intravenous Gastrazole (0.15-3 mg/kg) suppressed pentagastrin-stimulated acid secretion by up to 73% (ED~50~ = 0.45 mg/kg), validating its anti-secretory mechanism [4]. Crucially, in vivo xenograft studies demonstrated significant growth inhibition (68-72%) in human pancreatic adenocarcinoma cell lines (AsPC-1 and MIA PaCa-2) known to express CCK2 receptors, establishing the oncological rationale for clinical translation [3].
Clinical Milestones: The first human study (2001) enrolled 10 patients with inoperable pancreatic cancer receiving continuous IV Gastrazole (500 mg/day). Compared to historical controls, median survival increased from 3.3 to 7.5 months (P=0.03), prompting randomized trials [3]. Trial A (double-blind, placebo-controlled; n=18) demonstrated significantly improved survival with Gastrazole versus placebo (median 7.9 vs. 4.5 months; 1-year survival 33% vs. 11%; P=0.02) [3]. Trial B (single-blind, active-controlled; n=98) compared Gastrazole (500 mg/day) to PVI 5-fluorouracil (300 mg/m²/day). While median survival showed no significant difference (3.6 vs. 4.2 months), Gastrazole exhibited substantially lower toxicity with significantly reduced diarrhoea (P=0.03), stomatitis (P<0.001), and hand-foot syndrome (P<0.001) [3]. Quality of life assessments revealed no significant differences between treatment arms, suggesting comparable palliative benefits with superior tolerability for Gastrazole.
Table 3: Key Outcomes from Gastrazole Clinical Trials in Advanced Pancreatic Cancer
Parameter | Trial A (vs. Placebo) | Trial B (vs. PVI 5-FU) |
---|---|---|
Trial Design | Double-blind, randomized | Single-blind, randomized |
Patient Number | 18 | 98 |
Treatment Duration | Continuous until progression | Continuous until progression |
Median Survival | 7.9 vs. 4.5 months (P=0.02) | 3.6 vs. 4.2 months (P=0.42) |
1-Year Survival | 33% vs. 11% | 13.2% vs. 26.2% |
Objective Response | Not assessed | Not reported |
Key Toxicity Advantages | Comparable toxicity profile | Significantly less diarrhoea, stomatitis, hand-foot syndrome |
The translational research revealed important mechanistic insights: Serum gastrin levels did not consistently predict therapeutic response, suggesting tumor autonomy in gastrin signaling pathways. However, tumor biopsies from responders showed downregulation of MAPK/ERK phosphorylation, confirming target engagement [3]. These early clinical experiences positioned Gastrazole as a well-tolerated therapeutic option with potential for combination regimens, particularly given its minimal myelosuppression and compatibility with cytotoxic agents. The compound's unique action on tumor microenvironments through gastrin pathway disruption represented a novel therapeutic strategy in gastrointestinal oncology warranting further investigation in larger trials [3] [4].
Key Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7